

4-Hydroxy-5-methylfuran-3(2H)-one-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Hydroxy-5-methylfuran-3(2H)-one-d3

Cat. No.: B12372242

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An In-depth Technical Guide to 4-Hydroxy-5-methylfuran-3(2H)-one-d3

This technical guide provides comprehensive information on **4-Hydroxy-5-methylfuran-3(2H)-one-d3**, a deuterated isotopologue of a significant furanone compound found in various food products. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Data

4-Hydroxy-5-methylfuran-3(2H)-one-d3 is the deuterated form of 4-Hydroxy-5-methylfuran-3(2H)-one (CAS Number: 19322-27-1), a naturally occurring flavor compound.^{[1][2][3]} The incorporation of three deuterium atoms creates a stable, heavier version of the molecule, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its higher mass.

Data Presentation: Quantitative Summary

Parameter	Value	Notes
Compound Name	4-Hydroxy-5-methylfuran-3(2H)-one-d3	Deuterated isotopologue
Synonyms	Chicory furaneol-d3, Norfuraneol-d3	
CAS Number	Not publicly available	The CAS number for the non-deuterated form is 19322-27-1. A specific CAS number for the d3-variant is not indexed in publicly accessible databases.
Molecular Formula	C ₅ H ₃ D ₃ O ₃	
Molecular Weight	117.12 g/mol	Calculated based on atomic weights (C=12.011, H=1.008, D=2.014, O=15.999). The molecular weight of the non-deuterated form is 114.10 g/mol . [2] [3] [4]
Primary Application	Internal Standard	For quantitative analysis using mass spectrometry (e.g., LC-MS/MS, GC-MS).

Experimental Protocols

The primary application of **4-Hydroxy-5-methylfuran-3(2H)-one-d3** is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the quantification of its non-deuterated analogue in a biological matrix, adapted from established methodologies for similar small molecules.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Protocol: Quantification of 4-Hydroxy-5-methylfuran-3(2H)-one in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

1. Objective: To accurately quantify the concentration of 4-Hydroxy-5-methylfuran-3(2H)-one in human plasma samples.

2. Materials and Reagents:

- 4-Hydroxy-5-methylfuran-3(2H)-one (analyte standard)
- **4-Hydroxy-5-methylfuran-3(2H)-one-d3** (internal standard, IS)
- Human plasma (blank, from a certified source)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, 18.2 MΩ·cm)
- Microcentrifuge tubes (1.5 mL)
- Autosampler vials with inserts

3. Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 reverse-phase, 2.1 x 50 mm, 1.7 μm particle size)

4. Standard Solution Preparation:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxy-5-methylfuran-3(2H)-one in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **4-Hydroxy-5-methylfuran-3(2H)-one-d3** in 1 mL of methanol.

- Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 acetonitrile:water mixture to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

5. Sample Preparation (Protein Precipitation):

- Pipette 100 μ L of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for analysis.

6. LC-MS/MS Conditions:

- LC Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L

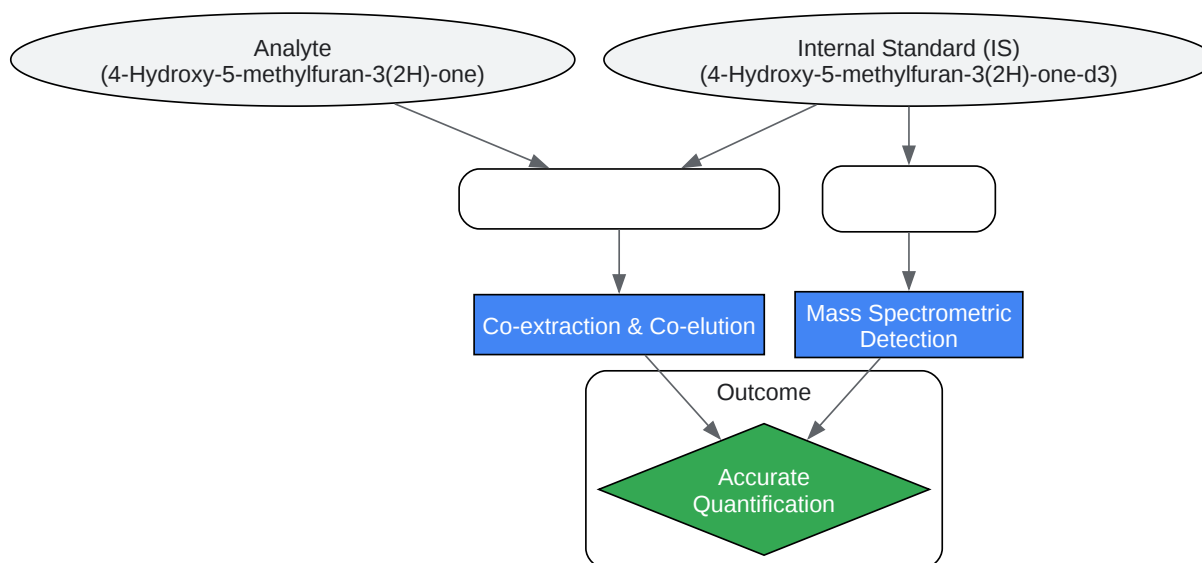
- MS/MS Conditions (Positive ESI Mode):
 - Ion Source Temperature: 150°C
 - Desolvation Temperature: 450°C
 - Capillary Voltage: 3.0 kV
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Analyte ($C_5H_6O_3$): Q1: 115.0 → Q3: 87.0 (quantifier), Q1: 115.0 → Q3: 57.0 (qualifier)
 - Internal Standard ($C_5H_3D_3O_3$): Q1: 118.0 → Q3: 90.0 (quantifier)
 - Note: Collision energies and other compound-specific parameters must be optimized.

7. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard MRM transitions.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted ($1/x^2$) linear regression.
- Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram



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